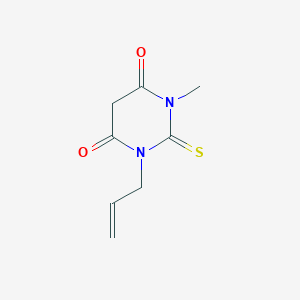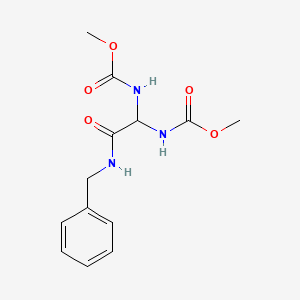
Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate is an organic compound that features a benzylamino group attached to an oxoethane backbone, with two dimethylcarbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate typically involves the reaction of benzylamine with dimethyl carbonate under controlled conditions. The reaction proceeds through nucleophilic substitution, where the benzylamine attacks the carbonyl carbon of dimethyl carbonate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of catalysts and specific temperature and pressure conditions to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino oxoethane derivatives, while reduction could produce benzylamino hydroxyethane derivatives.
Applications De Recherche Scientifique
Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl carbonate: Shares the dimethyl carbonate group but lacks the benzylamino group.
Benzylamine derivatives: Compounds with similar benzylamino groups but different substituents on the ethane backbone.
Uniqueness
Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate is unique due to the presence of both the benzylamino and dimethylcarbamate groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H17N3O5 |
|---|---|
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
methyl N-[2-(benzylamino)-1-(methoxycarbonylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H17N3O5/c1-20-12(18)15-10(16-13(19)21-2)11(17)14-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,17)(H,15,18)(H,16,19) |
Clé InChI |
BHZWXGBIKXONBO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC(C(=O)NCC1=CC=CC=C1)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)
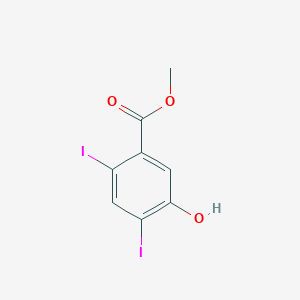

![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)

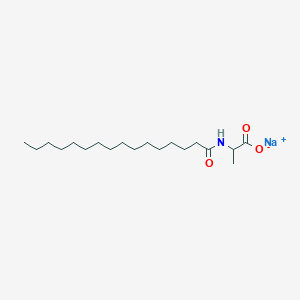
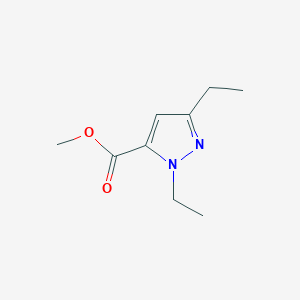
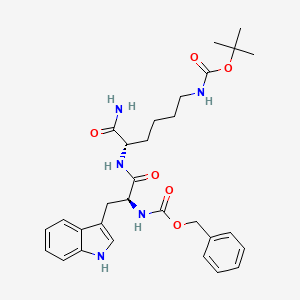
![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)
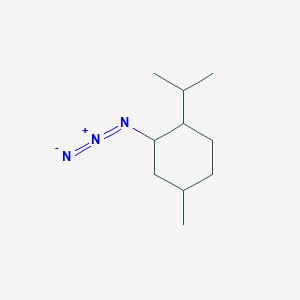
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B12280255.png)
![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)
